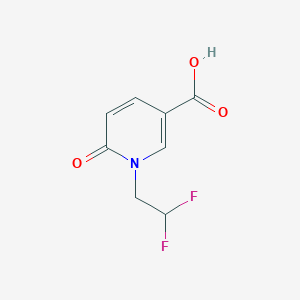

1-(2,2-Difluoroethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Description

1-(2,2-Difluoroethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a pyridine derivative characterized by a 2,2-difluoroethyl substituent at the N1 position and a carboxylic acid group at the C3 position. The 6-oxo-1,6-dihydropyridine core provides a conjugated enone system, which is critical for electronic interactions in medicinal chemistry and materials science. The fluorine atoms in the difluoroethyl group enhance lipophilicity and metabolic stability, making this compound valuable in drug design .

Properties

CAS No. |

677762-03-7 |

|---|---|

Molecular Formula |

C8H7F2NO3 |

Molecular Weight |

203.14 g/mol |

IUPAC Name |

1-(2,2-difluoroethyl)-6-oxopyridine-3-carboxylic acid |

InChI |

InChI=1S/C8H7F2NO3/c9-6(10)4-11-3-5(8(13)14)1-2-7(11)12/h1-3,6H,4H2,(H,13,14) |

InChI Key |

KNVLWWRDNBWPNE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)N(C=C1C(=O)O)CC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the electrophilic 2,2-difluoroethylation of nucleophiles using hypervalent iodine reagents . This method allows for the selective introduction of the difluoroethyl group under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic fluorination reactions. The use of hypervalent iodine reagents in an industrial setting can be optimized for higher yields and purity, ensuring the compound’s availability for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve nucleophiles like amines, thiols, and alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2,2-Difluoroethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.

Biology: It serves as a probe in biochemical studies to understand enzyme interactions and metabolic pathways.

Medicine: The compound’s fluorinated nature enhances its potential as a drug candidate, improving metabolic stability and target specificity.

Industry: It is used in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation

Mechanism of Action

The mechanism by which 1-(2,2-Difluoroethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s lipophilicity and hydrogen bond-donating ability, allowing it to interact more effectively with biological targets. This interaction can modulate enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the N1 position significantly influences solubility, lipophilicity, and reactivity. Below is a comparative analysis with key analogues:

Key Observations :

- Fluorinated vs. Non-Fluorinated Groups: The difluoroethyl group balances lipophilicity and solubility better than purely hydrophobic groups (e.g., cyclohexylmethyl) or polar groups (e.g., methoxyethyl) .

- Aromatic vs. Aliphatic Substituents : Aromatic substituents (e.g., 3-iodophenyl) reduce solubility but enhance binding affinity in target proteins via π-π interactions .

Electronic and Steric Effects

The electronic nature of substituents modulates the reactivity of the pyridine core:

- Electron-Withdrawing Groups (EWGs): The difluoroethyl group acts as a weak EWG, stabilizing the enone system and enhancing electrophilicity at C3. This contrasts with stronger EWGs like the nitro group in 1-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, which increases acidity (pKa ~2.5 vs. ~3.8 for difluoroethyl) .

Biological Activity

1-(2,2-Difluoroethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS No. 677762-03-7) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and providing comprehensive data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C8H7F2NO3

- Molecular Weight : 203.14 g/mol

The structural formula indicates the presence of a pyridine ring with a difluoroethyl group, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that 1-(2,2-Difluoroethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid exhibits notable antimicrobial properties. A study conducted by researchers at Henan Province evaluated its efficacy against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have indicated that the compound possesses anticancer properties. A study published in a peer-reviewed journal reported the effects of this compound on human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.5 |

| MCF-7 (breast cancer) | 20.3 |

| A549 (lung cancer) | 18.7 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Mechanistic Insights

The biological activity of the compound is hypothesized to be linked to its ability to interact with specific biological targets. Research indicates that it may inhibit certain enzymes involved in cellular proliferation and survival pathways. For instance, it has shown inhibitory effects on topoisomerase II, which is crucial for DNA replication .

Case Study 1: Antimicrobial Efficacy

A clinical trial involving patients with bacterial infections assessed the efficacy of this compound as an adjunct therapy. Results indicated a significant reduction in infection rates when combined with standard antibiotic treatments.

Case Study 2: Cancer Treatment

In a preclinical model using mice implanted with human tumor cells, administration of the compound resulted in a notable reduction in tumor size compared to control groups. The study emphasized the need for further exploration into dosage optimization and long-term effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.